
Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate
Overview
Description
Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate is a pyrrolidine-based ester compound characterized by a benzyl group at position 1, a phenyl group at position 4, and a methyl ester at position 2. Its molecular formula is C₁₉H₂₁NO₂, with a molar mass of 295.38 g/mol.
This compound belongs to a class of nitrogen-containing heterocycles often explored for pharmaceutical applications, including enzyme inhibition or receptor modulation, due to their structural rigidity and capacity for hydrogen bonding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions. This reaction forms N,N-bis(β-methoxycarbonylethyl)benzylamine, which is then cyclized in the presence of sodium methoxide to yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into various amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
- Lead Compound for Drug Development : This compound is investigated for its potential therapeutic properties, particularly in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for anticonvulsant drugs.
- Mechanism of Action : The compound may interact with neurotransmitter receptors, influencing neurotransmission and exhibiting potential anticonvulsant effects by modulating GABAergic transmission.
Biological Research
- Model Compound : Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate serves as a model for studying the interactions of pyrrolidine derivatives with biological systems. It aids in understanding structure-activity relationships (SAR) in drug design .
- Antimicrobial Activity : Related compounds have shown potential in inhibiting bacterial secretion systems, suggesting applications in antimicrobial therapy against resistant strains .
Industrial Chemistry
- Synthesis of Specialty Chemicals : The compound is utilized in the synthesis of high-value chemical products due to its unique structural features. Its derivatives are explored for various industrial applications, including the production of organic buffers used in cell cultures .
Anticonvulsant Activity
A study demonstrated that this compound exhibited significant anticonvulsant effects in animal models. The modulation of GABAergic transmission was identified as a key mechanism behind its activity .
Inhibition of Bacterial Secretion Systems
Research indicated that certain derivatives could inhibit bacterial type III secretion systems, highlighting their potential use in developing treatments for bacterial infections resistant to conventional antibiotics .
Data Table: Comparative Biological Activities
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
This compound | Pyrrolidine ring with benzyl and phenyl | Anticonvulsant properties | Modulates GABAergic transmission |
4-Phenylpyrrolidine-3-carboxylic acid | Pyrrolidine ring with carboxylic acid | Enzyme interaction | Different stereochemistry affects activity |
Methyl 4-phenylpyrrolidine-3-carboxylate | Similar structure without benzyl group | Potentially different receptor interactions | Unique methylation alters binding affinity |
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following structurally related compounds differ in substituents at position 4 of the pyrrolidine ring, electronic properties, and stereochemistry:
Key Analogs
Methyl (3R,4S)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate (CAS: 898547-79-0) Substituent: 4-methylphenyl Molecular formula: C₂₀H₂₃NO₂ Molar mass: 309.41 g/mol
Methyl (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate (CAS: 862283-69-0) Substituent: 4-chlorophenyl Molecular formula: C₁₉H₂₀ClNO₂ Molar mass: 329.82 g/mol
Methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate (CAS: 960297-80-7) Substituent: 3-fluorophenyl Molecular formula: C₁₉H₂₀FNO₂ Molar mass: 313.37 g/mol
Data Table: Comparative Properties
Key Differences and Implications
The 4-methylphenyl analog follows (~3.1), while the target compound and 3-fluorophenyl analog are less lipophilic (~2.8–2.9) .
Electronic and Steric Effects:
- The 4-methylphenyl group’s electron-donating nature may stabilize adjacent hydrogen-bonding interactions, while the 4-chloro and 3-fluoro substituents introduce electron-withdrawing effects, altering reactivity in nucleophilic or electrophilic environments .
Stereochemical Considerations:
- The (3R,4S) configuration in the 4-methylphenyl and 3-fluorophenyl analogs could influence crystal packing and intermolecular interactions, as seen in studies using SHELX and ORTEP-III for crystallographic analysis .
Biological Relevance:
- Fluorine’s small size and high electronegativity in the 3-fluorophenyl analog may enhance metabolic stability compared to the bulkier 4-methylphenyl group .
Biological Activity
Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate (CAS Number: 87813-03-4) is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
This compound features a pyrrolidine ring with both benzyl and phenyl substituents, contributing to its distinct chemical properties. The molecular formula is with a molecular weight of approximately 295.38 g/mol. Its unique substitution pattern may influence its interactions with biological targets, making it a subject of interest in drug development and pharmacological studies.
The mechanism of action for this compound is not fully elucidated, but it is believed to interact with specific enzymes and receptors. The pyrrolidine ring structure allows for potential interactions with various biological molecules, influencing their activity. Research indicates that the compound can undergo reactions at the benzylic position, which may further modify its biological efficacy.
Anticancer Properties
Recent studies have investigated the anticancer activity of pyrrolidine derivatives, including this compound. In vitro assays have demonstrated varying levels of cytotoxicity against different cancer cell lines. For instance, compounds structurally related to this pyrrolidine derivative were tested against A549 human lung adenocarcinoma cells, revealing that modifications in the chemical structure significantly affected their anticancer potency .
Compound | EC50 (µM) | Cell Line |
---|---|---|
This compound | TBD | TBD |
Related Compound A | 66 | A549 |
Related Compound B | 61 | A549 |
The effectiveness of these compounds was compared against standard chemotherapeutics like cisplatin, highlighting the need for further investigation into their potential as alternative treatments .
Antimicrobial Activity
In addition to anticancer properties, this compound has been explored for antimicrobial activity . Studies indicate that certain derivatives exhibit activity against multidrug-resistant pathogens; however, specific data on this compound's efficacy against various bacterial strains remains limited .
Case Studies and Research Findings
- Synthesis and Characterization : A study focused on synthesizing various pyrrolidine derivatives highlighted the importance of structural modifications in enhancing biological activity. The research underscored the relationship between molecular structure and pharmacological effects, providing insights into how this compound could be optimized for better therapeutic outcomes .
- Pharmacokinetics : Current research is ongoing to determine the pharmacokinetic profile of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for assessing its viability as a therapeutic agent .
Properties
IUPAC Name |
methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-19(21)18-14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOILEULVFQPKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465567 | |
Record name | METHYL 1-BENZYL-4-PHENYLPYRROLIDINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438492-33-2 | |
Record name | METHYL 1-BENZYL-4-PHENYLPYRROLIDINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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